molecular formula C10H18N2O B8108993 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one

Cat. No.: B8108993
M. Wt: 182.26 g/mol
InChI Key: QLGOSHDWXCKGPW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one is a bicyclic amine derivative featuring a pyrrolo[3,4-b]pyrrole core fused with a ketone-containing side chain. The compound’s structure combines a rigid bicyclic amine system with a butan-1-one moiety, which may confer unique physicochemical properties and reactivity.

Properties

IUPAC Name

1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-3-10(13)12-6-8-4-5-11-9(8)7-12/h8-9,11H,2-7H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGOSHDWXCKGPW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization via Epoxide Intermediates

The cis-fused bicyclic core is synthesized through anti-epoxide intermediates. A patent describes an optimized process using Oxone® (KHSO₅) and trifluoroacetone to epoxidize N-protected 2,5-dihydropyrrole derivatives. The anti-epoxide undergoes intramolecular cyclization to form the 5,5-bicyclic system. For example:

  • Step 1 : Epoxidation of tert-butyl 2,5-dihydropyrrole-1-carboxylate with Oxone®/1,1,1-trifluoroacetone at pH 7.5–8 yields a 7:1 anti:syn epoxide ratio.

  • Step 2 : Cyclization using sodium borohydride and CoCl₂ in methanol produces the cis-hexahydropyrrolo[3,4-b]pyrrolone core in >90% enantiomeric excess .

Table 1 : Key Reaction Conditions for Epoxide Cyclization

ParameterValue
Oxidizing AgentOxone® (2 KHSO₅·KHSO₄·K₂SO₄)
Co-reactant1,1,1-Trifluoroacetone
Temperature0–5°C (Step 1); Ambient (Step 2)
Yield85–92%

Thermal Cyclization of Protected Amines

Ambeed reports a high-yielding thermal cyclization method:

  • Procedure : Heating tert-butyl 3-(piperazin-2-yl)propanoate at 190°C for 2 hours induces intramolecular amide formation, yielding hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (97% yield). Adapting this for the target compound, tert-butyl 4-(3-oxobutyl)pyrrolo[3,4-b]pyrrole-1-carboxylate is heated to form the bicyclic ketone after deprotection .

Advantages :

  • Avoids transition-metal catalysts.

  • Scalable for industrial applications.

Acylation of Bicyclic Amines

The butan-1-one moiety is introduced via nucleophilic acyl substitution. A two-step approach is common:

  • Synthesis of cis-Hexahydropyrrolo[3,4-b]pyrrol-5-amine :

    • Deprotection of Boc-protected intermediates (e.g., using HCl/dioxane) yields the free amine .

  • Acylation with Butyryl Chloride :

    • Reaction with butyryl chloride in dichloromethane and triethylamine affords the target ketone (75–82% yield) .

Table 2 : Acylation Optimization

ConditionOutcome
SolventDichloromethane
BaseTriethylamine
Temperature0°C → Ambient
Yield78%

Domino Cyclization with Ethyl Trifluoropyruvate

A multicomponent domino reaction using ethyl trifluoropyruvate, amino alcohols, and ketones generates tetrahydropyrrolo[2,1-b]oxazacycles. Adapting this method:

  • Reagents : Ethyl trifluoropyruvate, cis-1,2-diaminocyclohexane, and 2-butanone.

  • Conditions : 1,4-Dioxane, room temperature, 24 hours.

  • Outcome : Forms the bicyclic core with a trifluoromethyl-hydroxypropanoate side chain, which is hydrolyzed to the ketone .

Limitations :

  • Requires post-synthetic modification to remove ester groups.

  • Moderate diastereoselectivity (60:40 ratio).

Solid-Phase Synthesis for Peptidomimetics

For drug discovery applications, solid-phase synthesis is employed :

  • Resin Functionalization : Fmoc-protected cis-hexahydropyrrolo[3,4-b]pyrrolone is anchored to Wang resin.

  • Side Chain Elaboration : Butyryl chloride is coupled using HBTU/DIEA in DMF.

  • Cleavage : TFA/water (95:5) releases the target compound with >90% purity .

Advantages :

  • Enables combinatorial library generation.

  • High reproducibility for small-scale batches.

Chemical Reactions Analysis

Types of Reactions

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of optoelectronic materials and pigments.

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and functional groups among 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features
This compound Inference: ~C₁₀H₁₆N₂O ~180.25 (estimated) Bicyclic amine, ketone Flexible butanone side chain
Moxifloxacin nitroso impurity 229 C₂₀H₂₁FN₄O₅ 416.41 Quinolone, nitroso, bicyclic amine Complex heterocyclic core with nitroso group
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate C₁₁H₂₀N₂O₂ 212.29 Bicyclic amine, tert-butyl carbamate Carbamate protecting group
Key Observations:
  • Functional Groups : The target compound’s ketone group distinguishes it from the carbamate in and the nitroso group in . This ketone may enhance electrophilicity, enabling nucleophilic additions or condensations.
  • Molecular Complexity: Moxifloxacin impurity 229 is significantly larger (MW 416.41) due to its quinolone core and fluorine substituent, which are absent in the other compounds.
  • Protecting Groups : The tert-butyl carbamate in serves as a protective moiety for amines, whereas the ketone in the target compound lacks such protective functionality.

Biological Activity

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one is a bicyclic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18N2O
  • Molecular Weight : Approximately 212.29 g/mol
  • InChI Key : FYUVLZRRIRGSTE-DTORHVGOSA-N

The compound features a hexahydropyrrolo[3,4-b]pyrrole moiety, which contributes to its unique chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against several bacterial strains
NeuroprotectivePotential benefits in neurodegenerative diseases
Enzyme InhibitionInhibits key metabolic enzymes

Synthesis Methods

The synthesis of this compound involves several chemical reactions, including cyclization processes from simpler precursors. Key steps typically include:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.
  • Functional Group Modification : Post-synthesis modifications to enhance biological activity and solubility.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study explored the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a new antimicrobial agent.
  • Neuroprotective Mechanism Investigation : Another research project investigated the neuroprotective properties of the compound using in vitro models of neuronal injury. The findings showed that treatment with the compound led to reduced apoptosis in neuronal cells exposed to oxidative stress.

Table 2: Case Study Findings

Study FocusMethodologyKey Findings
Antimicrobial EfficacyIn vitro testing against bacterial strainsSignificant inhibition of bacterial growth
NeuroprotectionNeuronal cell culture under oxidative stressReduced apoptosis and improved cell viability

Q & A

Q. What are the established synthetic routes for 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one?

The compound is synthesized via cyclization reactions and functional group transformations. A common method involves refluxing intermediates (e.g., chloranil in xylene) followed by alkaline workup and purification via recrystallization or chromatography . Key steps include maintaining stereochemical control, as the cis configuration is critical for biological activity. Reaction conditions (e.g., solvent choice, temperature) and catalysts must be optimized to minimize side products .

Q. How is the cis configuration of the bicyclic pyrrolo-pyrrolidine moiety confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL refine crystallographic data to determine bond angles and stereochemistry . Complementary techniques include NMR spectroscopy (e.g., NOESY to detect spatial proximity of protons) and ORTEP-3 for visualizing molecular geometry . For example, coupling constants in 1H^1H-NMR can differentiate cis and trans conformers .

Q. What in vitro models are used to evaluate the compound’s biological activity?

Enzymatic assays targeting Dipeptidyl Peptidase-IV (DPP-IV) are common. These measure inhibition kinetics using fluorogenic substrates (e.g., Gly-Pro-AMC) and recombinant enzymes. Cell-based models (e.g., insulin-secreting β-cells) assess glucose-dependent insulin secretion, critical for diabetes research . Dose-response curves and IC50_{50} values quantify efficacy .

Advanced Research Questions

Q. How does stereochemical integrity impact the compound’s interaction with biological targets?

The cis configuration enhances binding affinity to DPP-IV by aligning key pharmacophores (e.g., hydrogen-bond donors/acceptors) with the enzyme’s active site. Molecular docking studies reveal that trans isomers exhibit steric clashes, reducing inhibitory potency . Comparative studies using enantiomerically pure samples confirm that stereochemistry governs selectivity for off-target receptors (e.g., histamine H3_3R) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. Multidisciplinary validation is recommended:

  • Experimental : Kinetic studies under varied conditions (pH, temperature) to map reaction pathways.
  • Computational : Density Functional Theory (DFT) with solvation models (e.g., COSMO-RS) to refine energy barriers. Case studies show that discrepancies in nucleophilic substitution rates are resolved by incorporating explicit solvent molecules in simulations .

Q. How can synthetic yield be optimized without compromising stereochemical purity?

Key factors include:

  • Catalyst selection : Chiral auxiliaries or asymmetric catalysts (e.g., BINAP-metal complexes) improve enantiomeric excess.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing racemization.
  • Temperature control : Low-temperature reactions (<0°C) minimize thermal epimerization. A reported method achieved 63% yield and >98% cis purity using recrystallization from methanol .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data; twinning and disorder require iterative refinement cycles .
  • Analytical Purity : HPLC with C18 columns (ACN/water gradient) detects impurities <0.1%. MS/MS confirms molecular ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.